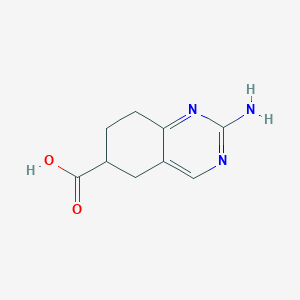
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid: is a heterocyclic compound with a molecular formula of C9H11N3O2. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is characterized by its unique structure, which includes an amino group and a carboxylic acid group attached to a tetrahydroquinazoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid typically involves the condensation of 2-oxocyclohexylglyoxylic acid with guanidine carbonate and urea . The reaction conditions include heating the mixture under reflux, followed by purification steps to isolate the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: This involves replacing one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing groups, while reduction could produce more saturated analogs.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for creating derivatives with potential biological activity .
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its antibacterial, antifungal, and anticancer properties . Researchers are exploring its use in developing new therapeutic agents.
Industry: In the industrial sector, this compound could be used in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in the production of complex molecules.
Wirkmechanismus
The mechanism of action of 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function . The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-6-hydroxybenzothiazole
- 2-Amino-5,6,7,8-tetrahydroquinazoline-4-carboxylic acid
- 1,2,5,6,7,8-Hexahydro-2-oxoquinazoline-4-carboxylic acid
Comparison: Compared to these similar compounds, 2-Amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid stands out due to its specific substitution pattern on the quinazoline ring. This unique structure can result in different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
2-amino-5,6,7,8-tetrahydroquinazoline-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c10-9-11-4-6-3-5(8(13)14)1-2-7(6)12-9/h4-5H,1-3H2,(H,13,14)(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRIUEYSRNRECET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=NC=C2CC1C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-ethyl-1,3-dimethyl-5-((2-(piperidin-1-yl)ethyl)thio)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2721646.png)
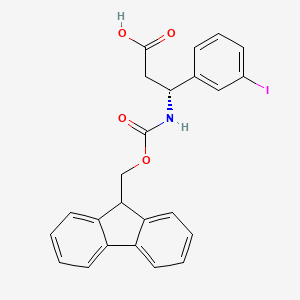
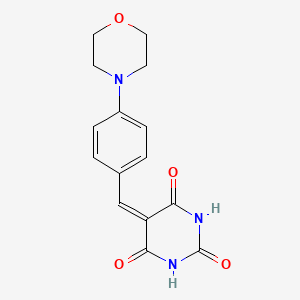

![N-[(4-methylphenyl)methyl]-2-({6-[4-(1H-pyrazol-1-yl)phenyl]pyridazin-3-yl}sulfanyl)acetamide](/img/structure/B2721652.png)
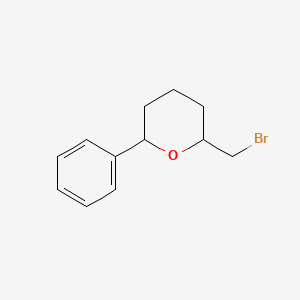
![6-[(1,1,1-Trifluoropropan-2-yl)oxy]imidazo[1,2-b]pyridazine](/img/structure/B2721654.png)
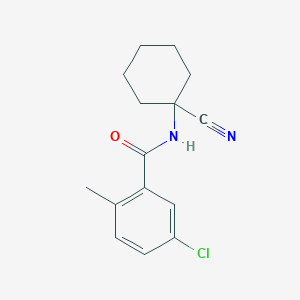
![6-ethyl 3-methyl 2-(2,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2721656.png)
![(1R,4R,7S)-2-oxa-5-azabicyclo[2.2.1]heptan-7-ol hydrochloride](/img/structure/B2721657.png)
![2-{[6-(BENZYLAMINO)PYRIDAZIN-3-YL]SULFANYL}-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE](/img/structure/B2721658.png)
![2-[cyano(3-ethylphenyl)amino]-N-[2-(1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2721659.png)
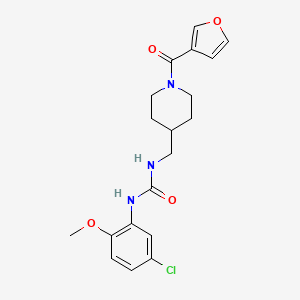
![N-(5-(N,N-dimethylsulfamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2721668.png)
